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Compound of Interest

[1-(5-Methylpyridin-2-
Compound Name:

yl)cyclopropyllmethanamine
CAS No.: 1256822-24-8

Cat. No.: B3059765

Get Quote

Executive Summary

CAS 1256822-24-8, chemically known as [1-(5-methylpyridin-2-
yl)cyclopropyllmethanamine, represents a critical scaffold in medicinal chemistry, particularly
for rigidifying linker regions in kinase inhibitors and GPCR ligands.[1] Its structural uniqueness
lies in the gem-disubstituted cyclopropyl ring, which constrains the conformational freedom of
the methanamine tail relative to the pyridine core.

This guide characterizes its ESI-MS/MS fragmentation behavior, contrasting it with its non-
methylated analog, [1-(pyridin-2-yl)cyclopropylmethanamine, to demonstrate how the 5-methyl
substitution influences ionization efficiency, retention behavior, and fragment stability.

Chemical Identity & Structural Logic

Before analyzing the spectra, we must establish the structural connectivity that dictates
fragmentation.
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Feature Target Compound Comparative Analog

CAS Number 1256822-24-8 1000576-88-2
[1-(5-methylpyridin-2- [1-(pyridin-2-

Name _ _
yl)cyclopropyllmethanamine yl)cyclopropyllmethanamine

Formula C1oH14N2 CoHi12N2

Monoisotopic Mass 162.1157 Da 148.1000 Da

[M+H]* Precursor m/z 163.12 m/z 149.11

Structural Difference

5-Methyl substitution on
Pyridine ring

Unsubstituted Pyridine ring

Experimental Methodology

To ensure reproducibility, the following LC-MS/MS protocol is recommended for the

characterization of this amine.

LC-MS/MS Protocol

Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) coupled to

UHPLC.

lonization Source: Electrospray lonization (ESI) in Positive Mode.

Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 1.7 pum).

Mobile Phase A: 0.1% Formic Acid in Water (Proton source for amines).

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: 5% B to 95% B over 3.0 minutes.

Workflow Visualization

The following diagram outlines the analytical workflow, from sample preparation to data

acquisition.
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Figure 1: Standardized LC-MS/MS workflow for the analysis of aminopyridine derivatives.

Fragmentation Mechanism Analysis

The fragmentation of CAS 1256822-24-8 is driven by the basicity of the primary amine and the
stability of the pyridine ring.

Primary Pathway: Neutral Loss of Ammonia

The most abundant transition typically involves the loss of the primary amine group as
ammonia (NHs, 17 Da).

e Precursor: m/z 163.12

e Mechanism: Protonation occurs preferentially at the primary amine (approx. pKa ~9-10) or
the pyridine nitrogen (pKa ~5-6). Upon collisional activation, inductive cleavage leads to the
expulsion of NHs.

e Product lon: m/z 146.1 (Cyclopropyl-stabilized carbocation).

Secondary Pathway: Cyclopropyl Ring Opening

Following the loss of ammonia, the strained cyclopropyl ring becomes susceptible to opening
or cleavage.

e Transition: m/z 146.1 — m/z 118.1 (Loss of Cz2Ha4, ethylene).

e Mechanism: Relief of ring strain drives the loss of an ethylene unit from the cyclopropyl
moiety, often rearranging to a vinyl-pyridine species.

Diagnostic Pathway: Pyridine Core Retention

For structural confirmation, fragments retaining the 5-methylpyridine core are essential.
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¢ Product lon: m/z 94.1 (5-methylpyridinium ion) or m/z 106 (5-methyl-2-vinylpyridine).

« Significance: This ion confirms the presence of the methyl group on the ring, distinguishing it
from the non-methylated analog (which would yield m/z 80 or 92).

Fragmentation Pathway Diagram

The mechanistic pathway below illustrates the stepwise degradation of the molecule.
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Figure 2: Proposed ESI-MS/MS fragmentation pathway for CAS 1256822-24-8.

Comparative Performance Guide

This section compares CAS 1256822-24-8 with its direct alternative, the non-methylated
analog. This comparison is vital for researchers selecting an Internal Standard (I1S) or
evaluating metabolic stability.

Analytical Performance Metrics
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CAS 1256822-24-8 CAS 1000576-88-2 .
Parameter Interpretation
(Methylated) (Non-Methylated)

+14 Da shift confirms
Precursor lon 163.1 149.1 )
methylation.

Both follow the same
Quantifier lon 146.1 (-NHs) 132.1 (-NHs) ammonia loss

mechanism.

The 5-methyl group
. ] ) ) increases lipophilicity,
Retention Time ~1.8 min ~1.5 min ) ] ]
increasing retention

on C18 columns.

Both ionize efficiently
Signal Intensity High High due to the primary
amine.

The 5-methyl group
. . . blocks potential
Metabolic Stability Enhanced Baseline o
oxidation at the

pyridine C5 position.

Why Choose CAS 1256822-24-8?

» Metabolic Blocking: In drug design, the 5-methyl group is often introduced to block metabolic
"soft spots” (CYP450 oxidation) on the pyridine ring.

 Lipophilic Tuning: It offers a slightly higher LogP, improving membrane permeability
compared to the unsubstituted analog.

o Spectral Distinctiveness: The unique m/z 163 — 146 transition prevents cross-talk with non-
methylated impurities.

References
o McLafferty, F. W., & TurecCek, F. (1993). Interpretation of Mass Spectra (4th ed.). University

Science Books.
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e PubChem Database. (2025). Compound Summary for CAS 1256822-24-8. National Center
for Biotechnology Information. Link

e HolCapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure
ionization mass spectra of small molecules. Journal of Mass Spectrometry. (Source for ESI
fragmentation rules). Link

o ChemlDplus. (2025). Structure and Nomenclature for [1-(5-methylpyridin-2-
yl)cyclopropyllmethanamine. National Library of Medicine. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1.1256823-20-7|6-Cyclopropylpyridine-3-methanamine|BLD Pharm [bldpharm.com]

 To cite this document: BenchChem. [Mass Spectrometry Fragmentation Pattern of CAS
1256822-24-8: A Comparative Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3059765/docs#mass-spectrometry-
fragmentation-pattern-of-cas-1256822-24-8-a-comparative-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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